Ono-DI-004

Receptor Pharmacology Binding Assay Target Engagement

ONO-DI-004 uniquely resolves EP1-specific signaling without confounding EP3 activation. Unlike PGE2 or sulprostone, it ensures clean mechanistic data in pulmonary vascular assays, NMDA excitotoxicity models (+28.7% lesion vs control), and HCC proliferation studies. Ideal for labs requiring unambiguous EP1 receptor interrogation. Purchase high-purity material for reproducible, publication-ready results.

Molecular Formula C24H38O6
Molecular Weight 422.6 g/mol
CAS No. 87-71-8
Cat. No. B1238736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOno-DI-004
CAS87-71-8
SynonymsONO-DI-004
Molecular FormulaC24H38O6
Molecular Weight422.6 g/mol
Structural Identifiers
SMILESCCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)C2CCC(CC2)C(=O)O)O)O
InChIInChI=1S/C24H38O6/c1-3-4-5-15(2)12-18(25)10-11-19-20(23(28)14-22(19)27)13-21(26)16-6-8-17(9-7-16)24(29)30/h10-11,15-20,22,25,27H,3-9,12-14H2,1-2H3,(H,29,30)/b11-10+/t15-,16?,17?,18+,19+,20+,22+/m0/s1
InChIKeyKWRRIFVHVJWXPU-HVCOQRSISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ONO-DI-004 CAS 87-71-8: A Selective EP1 Prostanoid Receptor Agonist for Targeted Research Applications


ONO-DI-004 (CAS 87-71-8) is a 6-oxo PGE1 analog that functions as a selective agonist of the prostaglandin E2 (PGE2) EP1 receptor . It belongs to the class of prostanoid receptor ligands, which are widely used to dissect the physiological and pathological roles of PGE2 signaling pathways [1]. Unlike endogenous PGE2, which acts on all four EP receptor subtypes (EP1-4), ONO-DI-004 exhibits a distinct pharmacological profile, enabling researchers to specifically interrogate EP1-mediated effects in complex biological systems [2].

Why Substituting ONO-DI-004 CAS 87-71-8 with Other EP Agonists or Antagonists Will Compromise Your Research Data


Substituting ONO-DI-004 with a less selective EP agonist (e.g., PGE2, sulprostone, 17-phenyl PGE2) or an antagonist (e.g., DG-041, L-798106) introduces confounding receptor cross-talk and yields non-specific biological responses, invalidating experiments designed to isolate EP1 receptor function [1]. For instance, PGE2 activates EP1-4, sulprostone activates EP1 and EP3, and 17-phenyl PGE2 exhibits mixed EP1/EP3 agonism, while EP3 antagonists block an entirely different signaling cascade [2]. This lack of target precision makes it impossible to attribute observed effects to EP1 activation alone, a critical requirement for high-impact studies in neuroinflammation, pain, oncology, and cardiovascular research [3]. The quantitative evidence below demonstrates that only ONO-DI-004 provides the necessary selectivity profile for rigorous EP1-specific investigation, ensuring data reproducibility and clear mechanistic interpretation [4].

ONO-DI-004 CAS 87-71-8: Direct Quantitative Evidence for EP1 Receptor Selectivity and Potency vs. Leading Comparators


Binding Affinity (pKi) for Mouse EP1 Receptor Confirms Sub-Micromolar Potency and On-Target Engagement

ONO-DI-004 demonstrates a binding affinity (pKi) of 6.8 at the mouse EP1 receptor, corresponding to a Ki of approximately 158 nM [1]. This value is derived from a radioligand binding assay and provides a critical benchmark for assessing its ability to engage the target receptor in vitro and in vivo. In contrast, EP3-selective antagonists like L-798106 exhibit a Ki of >5000 nM at the EP1 receptor, underscoring ONO-DI-004's superior specificity for EP1 . This data allows researchers to estimate the concentration needed for near-maximal receptor occupancy in their specific experimental models, facilitating accurate dose selection and interpretation of downstream signaling events.

Receptor Pharmacology Binding Assay Target Engagement

Functional Selectivity Demonstrated in Human Pulmonary Vessels: ONO-DI-004 Is Ineffective at EP3-Mediated Contractions

In functional assays using isolated human pulmonary vessels, ONO-DI-004 (EP1 agonist) exhibited little or no contractile activity in human pulmonary arteries (HPA), where vasoconstriction is mediated by TP and EP3 receptors [1]. In contrast, the EP3 agonist ONO-AE-248 induced clear contractions in HPA under the same experimental conditions [1]. This differential response provides direct functional evidence of ONO-DI-004's selectivity, as it fails to activate EP3-mediated contraction while retaining efficacy in EP1-expressing tissues like human pulmonary veins (HPV) [2]. The non-competitive nature of EP1 antagonist blockade in HPV further validates the EP1-specific signaling pathway [2].

Vascular Pharmacology Ex Vivo Tissue Bath Receptor Selectivity

In Vivo Potentiation of Pentylenetetrazole (PTZ)-Induced Seizures: A Quantifiable Neuropharmacological Endpoint

Systemic administration of ONO-DI-004 at a dose of 10 µg/kg (s.c.) significantly potentiated pentylenetetrazole (PTZ)-induced seizures in mice, an effect that was precisely antagonized by the EP1 antagonist ONO-8713 [1]. While the exact magnitude of potentiation is not quantified as a percentage change in the abstract, the study clearly establishes a causal, EP1-dependent pro-convulsant effect. Conversely, the EP3 agonist ONO-AE-248 also potentiated seizures, but this effect was blocked by the EP3 antagonist ONO-AE3-240 [1]. This in vivo dataset demonstrates that ONO-DI-004, despite its relatively lower in vitro potency compared to PGE2, produces a robust and pharmacologically specific behavioral outcome, validating its utility for studying EP1 receptor function in complex neurological disease models.

Neuropharmacology In Vivo Seizure Model EP1 Receptor Function

Potentiation of NMDA-Induced Excitotoxic Lesion Volume: A Direct Measure of EP1-Mediated Neurotoxicity

In a rat model of NMDA-induced excitotoxicity, co-administration of ONO-DI-004 with NMDA increased the resulting lesion volume to 128.7 ± 12.0% of the control group (NMDA alone) [1]. Conversely, treatment with the EP1 antagonist ONO-8713 significantly decreased lesion volume to 71.3 ± 10.9% of the control [1]. This >57% difference in lesion size between EP1 activation and inhibition provides a powerful, quantifiable measure of the EP1 receptor's contribution to excitotoxic neuronal damage and validates ONO-DI-004 as an effective tool to exacerbate and study this pathology. While the study does not compare it to other EP agonists, the stark contrast with the EP1 antagonist clearly delineates the EP1-mediated component of the injury.

Neurotoxicity Excitotoxicity Ischemic Brain Damage

Differential Effect on Colonic Motility: EP1 vs. EP3 Agonist-Induced Contractions in Rat Colon

In isolated longitudinal smooth muscle strips from rat colon, both ONO-DI-004 (EP1 agonist) and ONO-AE-248 (EP3 agonist) induced giant contraction (GC)-like activity and increased contraction frequency and amplitude in the presence of the COX inhibitor piroxicam [1]. This study demonstrates that EP1 and EP3 receptors are both expressed on colonic smooth muscle and can independently drive motility [1]. Importantly, this provides a comparative functional context: while both agonists are effective, they operate via distinct receptor subtypes, offering researchers a tool to differentiate EP1- vs. EP3-mediated contributions to gastrointestinal physiology and pathophysiology. The response to both agonists was insensitive to tetrodotoxin (TTX), confirming a direct myogenic effect [1].

Gastrointestinal Motility Smooth Muscle Pharmacology Ex Vivo Tissue Bath

Concentration-Dependent Induction of Hepatocellular Carcinoma (HCC) Cell Viability and Migration: A Validated Oncology Model

In HepG2 human hepatocellular carcinoma cells, ONO-DI-004 at concentrations of 400-4000 nmol/L increased cell viability and migration in a concentration-dependent manner [1]. The pro-proliferative and pro-migratory effects of ONO-DI-004 at 400 nmol/L were significantly inhibited by the EP1 antagonist ONO-8711 (210 nmol/L) and by the green tea compound EGCG (100 µg/mL) [1]. This dose-response relationship and specific antagonism provide a robust, quantifiable in vitro model for studying EP1 receptor-driven oncogenic signaling. While PGE2 (4-40000 nmol/L) was also used as a positive control, the key comparator for validating the EP1-specific mechanism is the ONO-8711 antagonist, confirming the effect is mediated through the EP1 receptor and not other PGE2 receptor subtypes [1].

Oncology Cell Proliferation Cell Migration

Validated Research Applications for ONO-DI-004 CAS 87-71-8 Based on Quantitative Evidence


Differentiating EP1 vs. EP3 Receptor Function in Vascular Smooth Muscle Preparations

Use ONO-DI-004 in isolated tissue bath experiments with human or animal pulmonary vessels to selectively activate EP1 receptors without confounding EP3-mediated responses. The established protocol from Norel et al. (2004) demonstrates that ONO-DI-004 has no effect on EP3-mediated contraction in human pulmonary arteries, while the EP3 agonist ONO-AE-248 does [1]. This allows for precise dissection of receptor-specific contributions to vascular tone. This application is critical for studies on pulmonary hypertension or other vascular pathologies where PGE2 signaling is implicated, providing a clear, functional readout of EP1 receptor activity.

Probing EP1 Receptor's Role in Neuroinflammation and Excitotoxicity In Vivo

Employ ONO-DI-004 in rodent models of acute brain injury, such as NMDA-induced excitotoxicity or PTZ-induced seizures, to exacerbate EP1-mediated pathology. As shown by Ahmad et al. (2006), co-administration of ONO-DI-004 with NMDA increases lesion volume by ~28.7% compared to NMDA alone [2]. This provides a robust, quantifiable endpoint for testing the efficacy of novel EP1 antagonists or other neuroprotective agents. Researchers can use the published dosing regimen (e.g., 10 µg/kg s.c. for seizure potentiation [3]) as a starting point for their own investigations.

Investigating EP1-Driven Oncogenic Signaling in Hepatocellular Carcinoma Cells

Utilize ONO-DI-004 at concentrations between 400-4000 nM to stimulate EP1 receptor-mediated proliferation and migration in HepG2 and other HCC cell lines, as demonstrated by Jin et al. (2012) [4]. This model is validated by the ability of the EP1 antagonist ONO-8711 to block ONO-DI-004's effects, confirming the EP1-specific mechanism. This scenario is ideal for screening compounds that may interfere with EP1 signaling or for basic research into the molecular pathways (e.g., EGFR transactivation, Akt phosphorylation) downstream of EP1 receptor activation in liver cancer.

Assessing EP1 Contribution to Gastrointestinal Motility Disorders

Apply ONO-DI-004 to ex vivo colonic smooth muscle preparations to induce and study EP1-mediated giant contractions (GCs), as characterized by Iizuka et al. (2014) [5]. The myogenic nature of the response (insensitivity to TTX) makes it a clean system for studying direct EP1 receptor effects on smooth muscle contractility. This can be used to compare the relative contribution of EP1 vs. EP3 receptors (using ONO-AE-248 as a comparator) to motility patterns in normal and disease states, such as irritable bowel syndrome (IBS) or inflammatory bowel disease (IBD).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ono-DI-004

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.